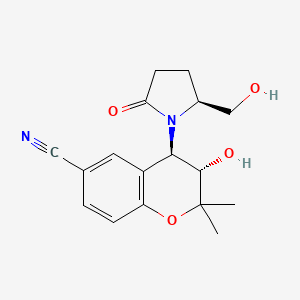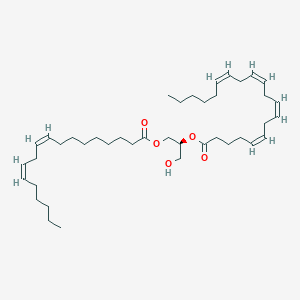
DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
Model Design of a Compact Delayed Gamma-Ray Moderator System
Delayed gamma-ray spectroscopy (DGS) is used in nondestructive assay techniques for nuclear material sample composition determination. This research focuses on developing a compact interrogation system to moderate neutrons for practical safeguards DGS capabilities (Rodriguez et al., 2019).
Distributed Generation Technologies, Definitions, and Benefits
Distributed generation (DG) represents a shift in electric power generation, moving from centralized units to disbursed generators. This study offers a comprehensive survey of DGs, relating types, technologies, and applications to each other (El-Khattam & Salama, 2004).
Artificial Neural Network Model for Diesel Electric Generator Performance
To address air pollution and greenhouse gas emissions from diesel electric generators (DGs), this research proposes artificial neural network models for predicting performance and exhaust emissions of DGs (Ganesan et al., 2015).
13C-NMR Studies of Polyunsaturated Triacylglycerols
This study analyzes the 13C-NMR spectroscopic properties of triacylglycerols containing polyunsaturated fatty acids, confirming the position and geometry of unsaturated centers in acyl chains. It shows the potential of this technique in determining the nature and distribution of various acyl groups (Jie & Lam, 1995).
Optimal DG Placement in Smart Distribution Grid Considering Economic Aspects
This paper presents the application of the Bat Algorithm for optimal sizing and siting of DG in smart distribution power systems, focusing on maximizing the Benefit to Cost Ratio while adhering to system constraints (Buaklee & Hongesombut, 2014).
Effect of Acyl Chain Unsaturation on Packing of Model Diacylglycerols
A study on model sn-1,2-diacylglycerols (DGs) shows that acyl chain unsaturation affects their energy-minimized conformations, influencing packing arrangements in simulated DG monolayers. This research has implications for the formation of different domains in membrane sn-1,2-diacylglycerophospholipids (Applegate & Glomset, 1991).
Propriétés
Nom du produit |
DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0) |
|---|---|
Formule moléculaire |
C41H68O5 |
Poids moléculaire |
641 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,28,30,39,42H,3-10,15-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |
Clé InChI |
KRECEGQUDDMNAQ-MYBRWWDOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
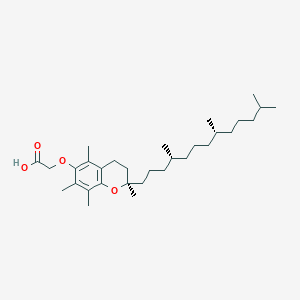
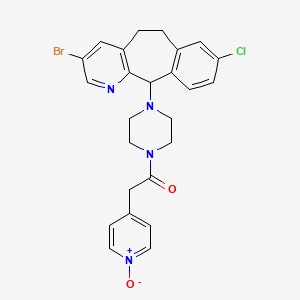
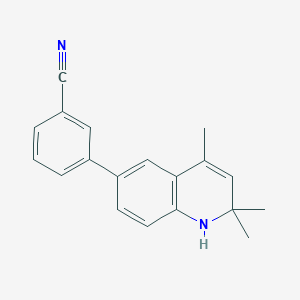
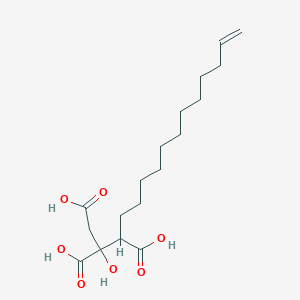
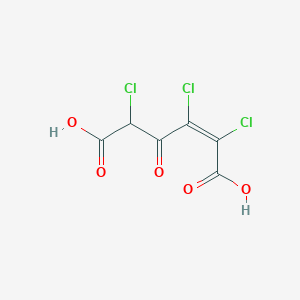
![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)
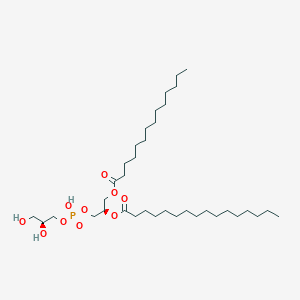
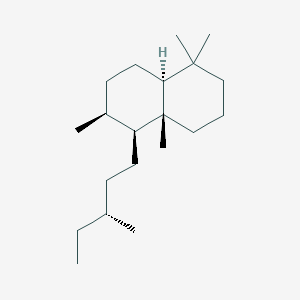
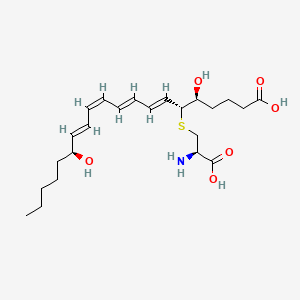
![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
